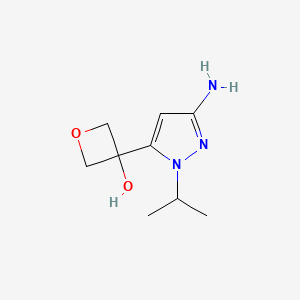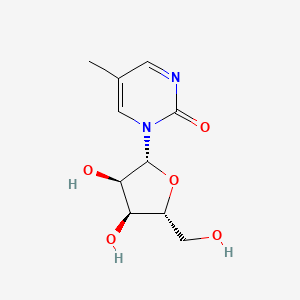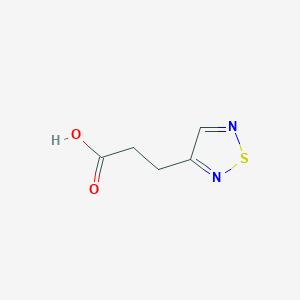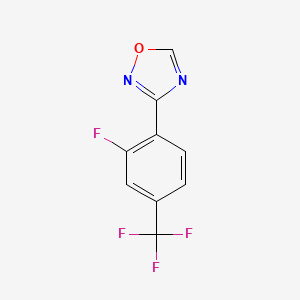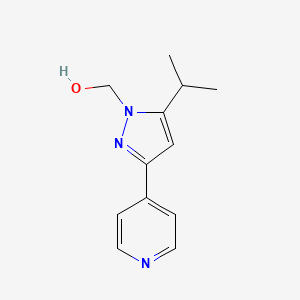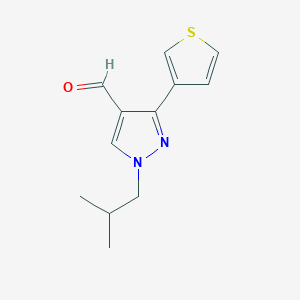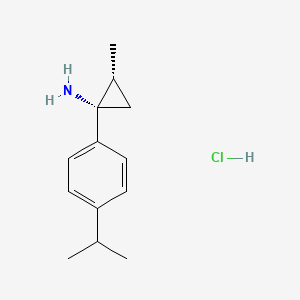
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated cyclopropane intermediate.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
(1S,2R)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride: A similar compound with a different substituent on the phenyl ring.
(1S,2R)-1-(4-Isopropylphenyl)-2-ethylcyclopropan-1-amine hydrochloride: A similar compound with a different alkyl group on the cyclopropane ring.
Uniqueness
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methyl group on the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(1S,2R)-2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-,13+;/m1./s1 |
InChI Key |
FOAJLLVDCFAXQB-HTKOBJQYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]1(C2=CC=C(C=C2)C(C)C)N.Cl |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


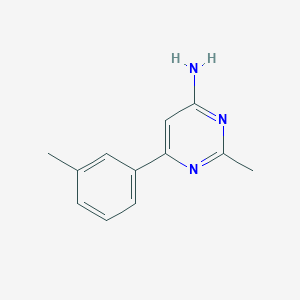
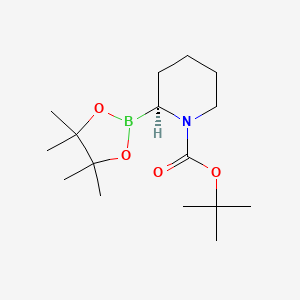
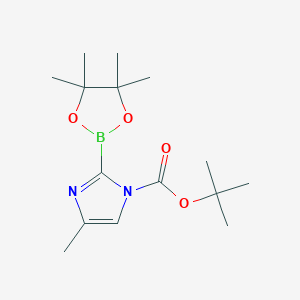
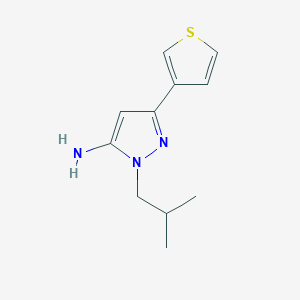
![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)


